Finerenone-d3 synthesis and characterization
Finerenone-d3 synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Finerenone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. It is utilized in the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). By blocking the MR, finerenone mitigates the harmful effects of aldosterone, such as inflammation and fibrosis, thereby offering cardiorenal protection.
In the realm of drug development and clinical pharmacology, stable isotope-labeled internal standards are crucial for accurate quantification in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). Finerenone-d3, the deuterium-labeled analogue of finerenone, serves as the gold standard internal standard for these assays. Its near-identical chemical and physical properties to finerenone ensure it effectively corrects for variability during sample preparation and analysis, leading to highly accurate and precise pharmacokinetic and metabolic profiling. This guide provides a comprehensive overview of the synthesis and characterization of Finerenone-d3.
Proposed Synthesis of Finerenone-d3
The synthesis of Finerenone-d3 necessitates the introduction of a stable deuterium label into the finerenone scaffold. A logical and common strategy is to label the methoxy group on the 4-cyano-2-methoxybenzaldehyde ring, a key starting material in several reported finerenone syntheses.[1][2][3][4] This approach involves the initial synthesis of a deuterated precursor, 4-cyano-2-(methoxy-d3)-benzaldehyde, which is then carried through the established synthetic route to yield the final labeled compound.
Experimental Protocol: Synthesis of 4-cyano-2-(methoxy-d3)-benzaldehyde
-
Starting Material: 4-cyano-2-hydroxybenzaldehyde.
-
Deuterated Reagent: Trideuteromethyl iodide (CD₃I) or another suitable d3-methylating agent.[5]
-
Reaction (Williamson Ether Synthesis):
-
Dissolve 4-cyano-2-hydroxybenzaldehyde (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.
-
Add a mild base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.
-
Stir the mixture at room temperature for 30 minutes.
-
Add trideuteromethyl iodide (CD₃I, 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure 4-cyano-2-(methoxy-d3)-benzaldehyde.
-
Experimental Protocol: Synthesis of Finerenone-d3
This protocol is adapted from established multi-step syntheses of finerenone.
-
Step 1: Hantzsch Dihydropyridine Synthesis:
-
React 4-cyano-2-(methoxy-d3)-benzaldehyde (1 equivalent) with an appropriate β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) and a β-enaminone (derived from 4-amino-5-methylpyridin-2-ol, 1 equivalent) in a suitable solvent like isobutanol.
-
Heat the mixture under reflux. The reaction involves a condensation-cyclization cascade to form the core dihydronaphthyridine ring structure.
-
Upon completion, cool the reaction and isolate the crude product, which is the racemic mixture of the finerenone precursor.
-
-
Step 2: Ethylation:
-
Convert the pyridone moiety to the corresponding ethyl ether using a reagent like triethyl orthoacetate under acidic conditions.
-
-
Step 3: Amidation:
-
Hydrolyze the ester group to a carboxylic acid, followed by amidation to form the final carboxamide group of finerenone.
-
-
Step 4: Chiral Resolution:
-
Separate the racemic mixture to isolate the desired (S)-enantiomer of Finerenone-d3. This can be achieved by chiral High-Performance Liquid Chromatography (HPLC) or by classical resolution using a chiral acid, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by crystallization.
-
-
Step 5: Final Purification:
-
The isolated (S)-enantiomer is further purified by recrystallization to achieve high chemical and enantiomeric purity.
-
Caption: Proposed workflow for the synthesis of Finerenone-d3.
Characterization of Finerenone-d3
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of Finerenone-d3 for its use as an internal standard.
| Parameter | Method | Specification |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | 381.44 g/mol (Expected) |
| Chemical Purity | HPLC-UV | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 98% Deuterium Incorporation |
| Enantiomeric Purity | Chiral HPLC | ≥ 99% ee (enantiomeric excess) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with Finerenone-d3 structure |
Experimental Protocols: Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine chemical purity.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a specified wavelength (e.g., 240 nm).
-
Procedure: A calibrated solution of Finerenone-d3 is injected. The peak area of the main component is compared to the total area of all peaks to calculate purity.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm molecular weight and assess isotopic purity.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Procedure: The sample is infused or injected into the mass spectrometer. The mass spectrum will show the molecular ion peak at the expected m/z for Finerenone-d3 (e.g., [M+H]⁺ at ~382.18). The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to quantify the percentage of the d3 species relative to d0, d1, and d2 species.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and the position of the deuterium label.
-
Technique: ¹H NMR and ¹³C NMR.
-
Procedure: The ¹H NMR spectrum of Finerenone-d3 is compared to that of unlabeled finerenone. The signal corresponding to the methoxy protons (-OCH₃) should be absent or significantly diminished in the Finerenone-d3 spectrum, confirming successful deuteration at that position.
-
Caption: Workflow for the characterization of Finerenone-d3.
Mechanism of Action: Mineralocorticoid Receptor Signaling
Finerenone exerts its therapeutic effect by acting as a potent and selective antagonist of the mineralocorticoid receptor (MR). The overactivation of this receptor by aldosterone is a key driver in the pathophysiology of renal and cardiovascular disease.
-
Activation: In pathological conditions, elevated levels of aldosterone cross the cell membrane and bind to the MR in the cytoplasm.
-
Translocation: The aldosterone-MR complex then translocates into the nucleus.
-
Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements. This action recruits transcriptional co-activators, initiating the transcription of pro-inflammatory and pro-fibrotic genes.
-
Pathology: The resulting proteins contribute to processes like renal fibrosis, inflammation, and cardiovascular remodeling.
-
Inhibition by Finerenone: Finerenone, due to its unique non-steroidal structure, binds to the MR and induces a specific conformational change. This change prevents the recruitment of transcriptional cofactors, thereby blocking the downstream gene expression and inhibiting the deleterious effects of MR overactivation.
Caption: Finerenone's mechanism of action on the MR signaling pathway.
Conclusion
Finerenone-d3 is an indispensable tool for the accurate bioanalysis of finerenone. Its synthesis, while requiring specialized deuterated reagents, can be achieved through adaptations of established synthetic routes for the parent compound. The rigorous characterization of Finerenone-d3 using a combination of HPLC, MS, and NMR is paramount to ensure its suitability as an internal standard, demanding high chemical, isotopic, and enantiomeric purity. A thorough understanding of its synthesis and characterization provides the foundation for reliable and precise quantitative studies in drug development.
References
- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Finerenone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8) [punagri.com]
- 5. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]
